molecular formula C8H19NO B1231849 N,N-Dimethylhexylamine-N-oxide CAS No. 34418-88-7

N,N-Dimethylhexylamine-N-oxide

Cat. No. B1231849
CAS RN: 34418-88-7
M. Wt: 145.24 g/mol
InChI Key: YYRMITYYFKZLLJ-UHFFFAOYSA-N
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Description

N,N-Dimethylhexylamine-N-oxide is a chemical compound with the linear formula CH3(CH2)5N(O)(CH3)2 . It is used as an ion-pairing agent to study the poor retention of uridine diphosphate-linked intermediates on reverse phase media . It is also used in the determination of five monophosphate nucleotides in baby foods .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylhexylamine-N-oxide is represented by the SMILES string CCCCCCN+©[O-] . The molecular weight of this compound is 145.24 .


Chemical Reactions Analysis

N,N-Dimethylhexylamine-N-oxide is involved in the Cope Elimination reaction . In this reaction, a tertiary amine is oxidized to an N-oxide with H2O2 and then heated, which results in syn elimination giving an alkene product .


Physical And Chemical Properties Analysis

N,N-Dimethylhexylamine-N-oxide is a non-ionic compound . It has a molecular weight of 145.24 . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Anticancer Agent Activation

N,N-Dimethylhexylamine-N-oxide, as a component of prodrugs like AQ4N, plays a crucial role in the activation of anticancer agents. AQ4N is converted to the active form AQ4 by the reduction of N-oxides to dimethylamino substituents. This process is catalyzed efficiently by certain cytochrome P450 enzymes, particularly under hypoxic conditions found in solid tumors (Nishida, Lee, & de Montellano, 2010).

Identification in Mass Spectrometry

Aliphatic or aromatic tertiary N-oxides, including N,N-Dimethylhexylamine-N-oxide, can be identified in mass spectrometric analysis. This is done through ion/molecule reactions and dissociation reactions, allowing for the identification of these compounds based on their mass-to-charge ratio and characteristic fragment ions (Duan, Fu, Gillespie, Winger, & Kenttämaa, 2009).

Photoreaction and Isomerization

The photoreaction of ozone-dimethylamine complexes has been studied, revealing the production of dimethylamine-N-oxide and its isomerization to N,N-dimethylhydroxylamine. This process involves intermolecular oxygen-atom transfer and intramolecular hydrogen-atom migration, indicating potential applications in photochemical reactions (Kamata, Akai, & Nakata, 2018).

Synthesis of Propargylamine

N,N-Dimethylhexylamine-N-oxide is utilized in the synthesis of N,N-dimethylpropargylamines through Cu(II)-catalyzed oxidative alkynylation reactions. This method is significant for the synthesis of compounds containing the propargylamine moiety, which are important in various chemical and pharmaceutical applications (Xu, Yu, Feng, & Bao, 2011).

Oxidation in Water Treatment

In water treatment processes, the oxidation of N-nitrosodimethylamine (NDMA) precursors with ozone and chlorine dioxide is a critical step. N,N-Dimethylhexylamine-N-oxide, as a tertiary amine, is involved in these reactions, influencing the formation potential of NDMA, a carcinogenic compound. Understanding these mechanisms is vital for improving water treatment methods (Lee, Schmidt, Yoon, & von Gunten, 2007).

Encapsulation and Compression Studies

The encapsulation of N,N-Dimethylhexylamine-N-oxide in molecular containers has been studied, demonstrating how N-oxides with varying alkyl chain lengths behave when encapsulated. These studies are important for understanding molecular interactions and the design of advanced encapsulation systems (Galán, Espelt, & Ballester, 2016).

NDMA Formation Mechanisms

The formation mechanisms of NDMA from dimethylamine during various treatment processes, including the role of N,N-Dimethylhexylamine-N-oxide, have been investigated. This research contributes to a deeper understanding of NDMA formation and potential mitigation strategies in water treatment and environmental management (Liu & Zhong, 2017).

Safety And Hazards

N,N-Dimethylhexylamine-N-oxide is highly flammable and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for N,N-Dimethylhexylamine-N-oxide are not mentioned in the sources, its use as an ion-pairing agent in the study of uridine diphosphate-linked intermediates on reverse phase media suggests potential applications in analytical chemistry .

properties

IUPAC Name

N,N-dimethylhexan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRMITYYFKZLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391165
Record name N,N-Dimethylhexylamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylhexylamine-N-oxide

CAS RN

34418-88-7
Record name N,N-Dimethylhexylamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylhexylamine-N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethylhexylamine-N-oxide
Reactant of Route 2
N,N-Dimethylhexylamine-N-oxide

Citations

For This Compound
8
Citations
R Kakehashi, M Shizuma, S Yamamura… - Journal of colloid and …, 2005 - Elsevier
In the hydrogen ion titration of micelles, the degree of ionization of the micelle at a given pH has to be evaluated to obtain a pK a value of micelles (K a being the proton dissociation …
Number of citations: 19 www.sciencedirect.com
Q Sun, L Escobar, P Ballester - Angewandte Chemie, 2022 - Wiley Online Library
A super aryl‐extended calix[4]pyrrole equipped with four oxazolo[4,5‐b]pyrazinyl units at its upper rim is reported. Its Pt II /Pd II ‐metallobridged cavitand counterparts were obtained by …
Number of citations: 1 onlinelibrary.wiley.com
TJ Barnard, JL Wally… - Current Protocols in Protein …, 2007 - Wiley Online Library
Over the last 20 years, the use of X‐ray crystallography has become a viable technique for the structure determination of integral membrane proteins. However, standard crystallizaton …
H Michel - International tables for crystallography, 2006 - Springer
At the time of writing, the Protein Data Bank contains more than 8000 entries of protein structures. These belong to roughly 1200 sequence-unrelated protein families, which can be …
Number of citations: 26 link.springer.com
MA Seeger, C von Ballmoos, F Verrey, KM Pos - Biochemistry, 2009 - ACS Publications
The three-component AcrA/AcrB/TolC efflux system of Escherichia coli catalyzes the proton motive force-driven extrusion of a variety of cytotoxic compounds. The inner membrane pump …
Number of citations: 99 pubs.acs.org
S Lovat, M Mba, HCL Abbenhuis, D Vogt… - Inorganic …, 2009 - ACS Publications
The polyhedral oligomeric silsesquioxane trisilanolate vanadium(V) complex 1 efficiently catalyzes oxidations at room temperature using cumyl hydroperoxide as the terminal oxidant. …
Number of citations: 32 pubs.acs.org
T Odahara, K Odahara - Protein Expression and Purification, 2016 - Elsevier
Mixtures of neutral salts and polyethylene glycol are used for various purposes in biological studies. Although the effects of each component of the mixtures are theoretically well …
Number of citations: 6 www.sciencedirect.com
ML Chiu, MP MacWilliams - G Protein-Coupled Receptors in …, 2005 - books.google.com
Although the high-resolution crystal structure of bovine rhodopsin has been determined, many structure-function relationships remain to be learned from other GPCRs. Many …
Number of citations: 0 books.google.com

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